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Compound of Interest

Compound Name: cis-1,2-Difluorocyclopropane

Cat. No.: B14635648

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
cis-1,2-difluorocyclopropane, a molecule of interest in synthetic chemistry and drug
discovery due to the unique conformational constraints and electronic properties imparted by
the difluorinated cyclopropyl motif. This document collates and presents nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a centralized
resource for the characterization of this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of cis-1,2-difluorocyclopropane reveals a
distinct fragmentation pattern useful for its identification. The mass spectrum is characterized
by a parent molecular ion peak and a prominent base peak resulting from the loss of a single
hydrogen atom.

Table 1: Mass Spectrometry Data for cis-1,2-Difluorocyclopropane

m/z Relative Intensity Assignment
78 - [M]* (Parent lon)
77 100 [M-H]* (Base Peak)
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Experimental Protocol: Detailed experimental conditions for the acquisition of this mass
spectrum are not extensively published. However, typical EI-MS analysis would involve
introducing a gaseous or volatile liquid sample into a high-vacuum chamber where it is
bombarded with a beam of electrons (typically at 70 eV). The resulting charged fragments are
then separated by their mass-to-charge ratio by a mass analyzer and detected.

Infrared (IR) Spectroscopy

The vibrational spectrum of cis-1,2-difluorocyclopropane has been thoroughly studied,
providing a detailed fingerprint of its molecular structure. The fundamental vibrational
frequencies have been assigned through both infrared and Raman spectroscopy.

Table 2: Fundamental Vibrational Frequencies for cis-1,2-Difluorocyclopropane
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Symmetry Frequency (cm™)
a' 3105
a' 3063
a' 3023
a' 1450
a' 1365
a 1224
a' 1135
a’ 1047
a 862
a 784
a 468
a 209
a" 3055
a" 1346
a" 1150
a" 1089
a" 1060
a" 993
a" 739
a" 621
a" 319

Experimental Protocol: The reported infrared spectra were recorded on gaseous samples. A
typical experimental setup for gas-phase IR spectroscopy involves a gas cell with IR-
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transparent windows (e.g., KBr or NaCl) placed in the sample compartment of an FTIR
spectrometer. A background spectrum of the evacuated cell is first recorded, followed by the
spectrum of the cell filled with the gaseous sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a critical tool for the structural elucidation of fluorinated organic
molecules, detailed and publicly available NMR data for cis-1,2-difluorocyclopropane is
limited.

'H NMR Spectroscopy

Proton NMR data for the methine protons (CHF) of the cyclopropane ring has been reported.

Table 3: *H NMR Data for cis-1,2-Difluorocyclopropane

Chemical Shift () o Coupling
Proton Multiplicity

ppm Constants (J) Hz
CHF ~4.5 Triplet (broad) Not explicitly reported

13C and *°F NMR Spectroscopy

To date, specific chemical shifts and coupling constants for the 3C and 1°F NMR spectra of cis-
1,2-difluorocyclopropane have not been found in a comprehensive search of the scientific
literature. The inherent complexity of the spin systems in fluorinated cyclopropanes often leads
to complex spectra requiring advanced analytical techniques for full interpretation.

Experimental Protocol for NMR Spectroscopy of Fluorinated Cyclopropanes: A general protocol
for acquiring NMR spectra of fluorinated cyclopropanes would involve dissolving the sample in
a deuterated solvent (e.g., CDCls, acetone-de) in a 5 mm NMR tube.

» 1H NMR: A standard one-pulse experiment is typically sufficient.

e 13C NMR: Proton-decoupled spectra are usually acquired to simplify the spectrum to singlets
for each unique carbon, though C-F coupling will still be present and can be complex.
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e 19F NMR: A one-pulse experiment is used, often with proton decoupling. The wide chemical
shift range of °F NMR is advantageous for resolving signals from different fluorine
environments.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a small molecule like cis-1,2-difluorocyclopropane.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of
cis-1,2-difluorocyclopropane.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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